1-(7-Hydroxyquinolin-8-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Hydroxyquinolin-8-yl)ethan-1-one is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group at the 7th position and an ethanone group at the 8th position.
Preparation Methods
The synthesis of 1-(7-Hydroxyquinolin-8-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-hydroxyquinoline and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acetylation of 7-hydroxyquinoline.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(7-Hydroxyquinolin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(7-hydroxyquinolin-8-yl)ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Hydroxyquinolin-8-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(7-Hydroxyquinolin-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoline ring system play crucial roles in its binding to biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(7-Hydroxyquinolin-8-yl)ethan-1-one can be compared with other similar compounds, such as:
7-Hydroxyquinoline: Lacks the ethanone group, resulting in different chemical reactivity and biological activity.
8-Hydroxyquinoline: Has the hydroxy group at the 8th position, leading to different coordination chemistry and applications.
1-(8-Hydroxyquinolin-7-yl)ethan-1-one: An isomer with the hydroxy and ethanone groups swapped, resulting in different chemical properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1146298-54-5 |
---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(7-hydroxyquinolin-8-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-7(13)10-9(14)5-4-8-3-2-6-12-11(8)10/h2-6,14H,1H3 |
InChI Key |
CXQLDWCDCHMMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1N=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.